molecular formula C11H10F3N3 B1399531 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine CAS No. 1104806-98-5

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine

Cat. No. B1399531
CAS RN: 1104806-98-5
M. Wt: 241.21 g/mol
InChI Key: ZSZBNOWRQXRHRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, “3- (4- { [3- (trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol” was prepared by the reaction of “4- (3-hydroxypropyl)phenol” with "1- (bromomethyl)-3- (trifluoromethyl)benzene" . Another compound, “4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile” was synthesized by the reaction of “4-nitrophthalonitrile” with "3- (4- { [3- (trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol" .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the molecular structure of “4-(Trifluoromethyl)benzyl alcohol” has been determined and is available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction involves the use of organoboron reagents . The reaction involves the formation of a new C-C bond between an aryl or vinyl boronic acid and an aryl or vinyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For instance, “4-(Trifluoromethyl)benzyl alcohol” has a molecular weight of 176.1358 g/mol . It is a liquid with a density of 1.239 g/mL at 25 °C .

Scientific Research Applications

Catalytic Applications

  • Rh(III)-Catalyzed Intermolecular C-H Amination: This study demonstrates the Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, which indicates the potential of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine in catalytic applications (Wu et al., 2014).

Synthesis of Derivatives

  • Synthesis of Pyrazolo [1,5-a] Pyrimidines: The paper discusses the synthesis of pyrazolo [1,5-a] pyrimidines, showcasing the utility of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine in creating biologically active derivatives (Li-feng, 2011).
  • Microwave-Assisted Amidination of Amines: Describes the use of 1H-pyrazole-1-carboxamidine for the transformation of amines into guanidines, suggesting the potential of related compounds like 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine in similar transformations (Solodenko et al., 2006).

Applications in Nonlinear Electro-Optics

  • Nonlinear Electro-Optics: The study explores the use of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles for synthesizing donor–acceptor dyes. This suggests the potential use of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine in creating compounds for nonlinear electro-optics (Shelkovnikov et al., 2019).

Novel Synthesis Methods

  • Synthesis of 1,3,4-Trisubstituted Pyrazoles: Discusses a novel method for synthesizing 1,3,4-trisubstituted pyrazoles, highlighting the versatility of 1H-pyrazoles like 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine in chemical syntheses (Wang et al., 2015).

Biomedical Research

  • Antitumor, Antifungal, and Antibacterial Applications: A study on the synthesis and characterization of pyrazole derivatives, including their biological activity, indicates potential biomedical applications of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine (Titi et al., 2020).

Catalytic Reactions in Pharmaceutical Synthesis

  • NMDA Receptor Antagonist Synthesis: Describes the synthesis of an NMDA receptor antagonist, demonstrating the application of related 1H-pyrazole compounds in pharmaceutical synthesis (Bio et al., 2008).

Safety and Hazards

Safety data sheets provide information about the hazards of a compound and the necessary precautions. For example, “4-(Trifluoromethyl)benzyl alcohol” is classified as a combustible liquid. It is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZBNOWRQXRHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401201629
Record name 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine

CAS RN

1104806-98-5
Record name 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1104806-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitro-1-(4-trifluoromethyl-benzyl)-1H-pyrazole (2.40 g, 0.00867 mol) was dissolved in Methanol (3.0E1 mL, 0.74 mol) and 10% Palladium on carbon (0.180 g) was added. The reaction was hydrogenated under balloon pressure for 2 days. The reaction was filtered through celite and concentrated in vacuo to give 2.08 g of product as a red oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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